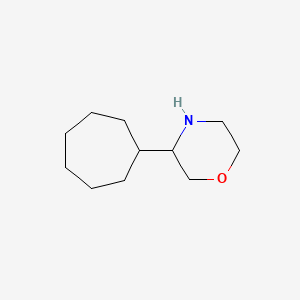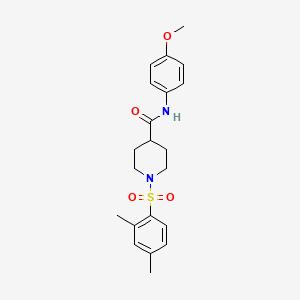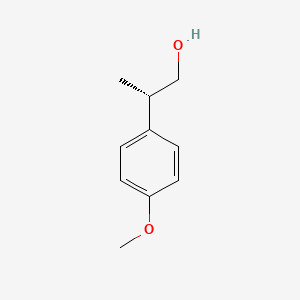![molecular formula C10H17N3O3 B15319105 tert-butylN-[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]carbamate](/img/structure/B15319105.png)
tert-butylN-[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]carbamate is a chemical compound with the molecular formula C10H18N2O3. It is a derivative of pyrazole, a five-membered aromatic ring containing two nitrogen atoms. This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with 1-(2-hydroxyethyl)-1H-pyrazole. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include di-tert-butyl dicarbonate and monoethanolamine .
Industrial Production Methods
In an industrial setting, the production of tert-butyl N-[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]carbamate involves large-scale synthesis using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl N-[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone or aldehyde, while substitution reactions can introduce new functional groups to the molecule .
Aplicaciones Científicas De Investigación
Tert-butyl N-[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]carbamate involves its interaction with specific molecular targets. The hydroxyl group and the pyrazole ring play crucial roles in binding to enzymes and other proteins, thereby modulating their activity. The compound can inhibit or activate certain biochemical pathways, depending on its structure and the nature of the target .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl N-(2-hydroxyethyl)carbamate
- N-(tert-Butoxycarbonyl)ethanolamine
- Boc-2-aminoethanol
Uniqueness
Tert-butyl N-[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]carbamate is unique due to the presence of the pyrazole ring, which imparts specific chemical properties and reactivity. This distinguishes it from other similar compounds that may lack the pyrazole moiety .
Propiedades
Fórmula molecular |
C10H17N3O3 |
|---|---|
Peso molecular |
227.26 g/mol |
Nombre IUPAC |
tert-butyl N-[1-(2-hydroxyethyl)pyrazol-3-yl]carbamate |
InChI |
InChI=1S/C10H17N3O3/c1-10(2,3)16-9(15)11-8-4-5-13(12-8)6-7-14/h4-5,14H,6-7H2,1-3H3,(H,11,12,15) |
Clave InChI |
FCAKBRLIJCOJJT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=NN(C=C1)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3S)-1-methanesulfonylpiperidin-3-yl]methanamine hydrochloride](/img/structure/B15319024.png)
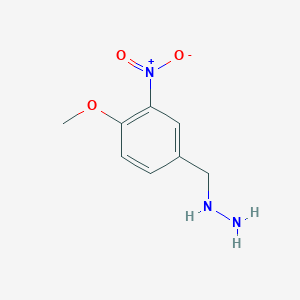
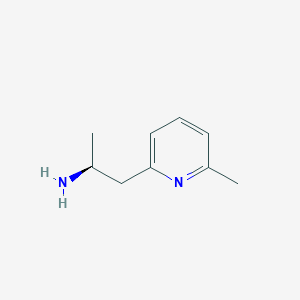

![4-[(Boc-amino)methyl]-4-hydroxytetrahydro-2H-thiopyran 1,1-Dioxide](/img/structure/B15319035.png)
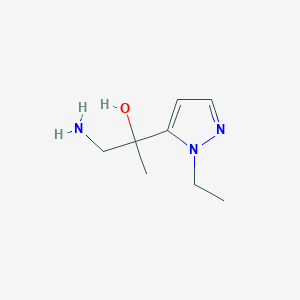
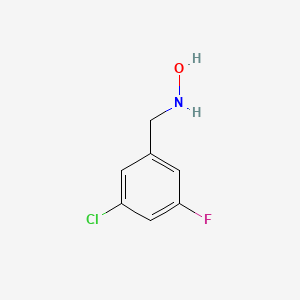
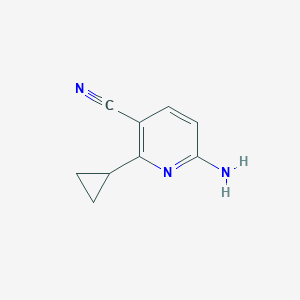
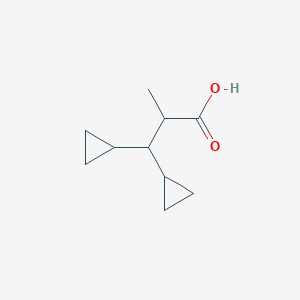
![Imidazo[1,5-a]pyridine-5-carboxylicacidhydrochloride](/img/structure/B15319063.png)
![1-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-4-yl}methanaminedihydrochloride,cis](/img/structure/B15319074.png)
